2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the isoindoline family, which is notable for its diverse biological activities. The presence of difluorobutyl substituents enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving isoindoline derivatives and difluorobutyl groups. Its synthesis and characterization have been documented in several scientific publications, highlighting its structural and functional properties.
2-(4,4-Difluorobutyl)isoindoline-1,3-dione is classified as an isoindoline derivative, specifically a substituted isoindole. It features a dione functional group, which contributes to its reactivity and potential applications in organic synthesis.
The synthesis of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of isoindoline-1,3-dione with appropriate difluorobutyl halides under basic conditions.
The molecular formula for 2-(4,4-Difluorobutyl)isoindoline-1,3-dione is . Its structure features a bicyclic isoindoline framework with a dione moiety and a difluorobutyl side chain.
The compound can participate in several chemical reactions typical for isoindoline derivatives:
The reactivity of the compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can enhance electrophilicity at certain positions on the molecule.
The mechanism of action for 2-(4,4-Difluorobutyl)isoindoline-1,3-dione involves its interaction with biological targets at the molecular level.
Experimental data from biological assays would be necessary to elucidate specific pathways and interactions involved in its mechanism of action.
2-(4,4-Difluorobutyl)isoindoline-1,3-dione has potential applications in:
Isoindoline-1,3-dione (phthalimide) derivatives represent a privileged scaffold in drug discovery, characterized by a planar, electron-deficient aromatic ring system capable of diverse non-covalent interactions. Historically, the unsubstituted phthalimide nucleus demonstrated intrinsic bioactivity but suffered from solubility limitations and metabolic instability. Seminal innovations involved N-alkylation, which enhanced pharmacokinetic properties while retaining the core's ability to engage biological targets through hydrogen bonding, π-stacking, and dipole interactions [3]. Early derivatives like N-(2-fluoroethyl)phthalimide (CAS 442-31-9) established the feasibility of introducing short fluorinated chains, though their therapeutic utility was constrained by suboptimal biodistribution [7]. The evolution continued with complex hybrids such as rivaroxaban phthalimide intermediates and pomalidomide analogs, where the isoindoline-1,3-dione moiety served as a conformational anchor or solubilizing group, enabling target engagement with proteins like factor Xa or cereblon in immunomodulatory drugs [3]. This progression underscores the scaffold’s adaptability—serving as a hydrogen-bond acceptor, a steric block, or a platform for conjugation—without inherent loss of metabolic stability, making it a versatile foundation for multifunctional drug design.
Table 1: Evolution of Key Phthalimide-Based Pharmacophores
Compound | Structural Feature | Therapeutic Application | Significance |
---|---|---|---|
N-Ethylphthalimide | Simple alkyl chain | Early antimicrobial screening | Demonstrated core bioactivity |
N-(2-Fluoroethyl)phthalimide | Short fluoroalkyl chain (CAS 442-31-9) | Proof-of-concept fluorination | Improved membrane permeability |
Rivaroxaban Phthalimide Intermediate | Heterocyclic conjugation (oxazolidinone) | Anticoagulant precursor | Validated hybrid design for complex targets |
5-Amino-thalidomide analogs | Amino-substituted isoindole ring | Immunomodulation | Enhanced target specificity (cereblon binding) |
2-(2,6-Dioxopiperidin-3-yl) derivatives | Glutarimide fusion | Anticancer/anti-inflammatory | Multifunctional E3 ligase recruitment |
Fluorine incorporation has emerged as a cornerstone in medicinal chemistry, with ~30% of FDA-approved drugs containing fluorine atoms. The 4,4-difluorobutyl chain—exemplified in 2-(4,4-Difluorobutyl)isoindoline-1,3-dione (CAS 1265341-14-7)—demonstrates three strategic advantages over non-fluorinated analogs:
Table 2: Impact of Fluorination on Key Pharmaceutical Parameters
Chain Type | logP | Metabolic Half-life (hr) | *Seizure Latency (sec) | Notes |
---|---|---|---|---|
Butyl (C4H9-) | 1.8 | 0.8 | 120±15 | Prone to β-oxidation |
4,4-Difluorobutyl | 2.1 | 2.5 | 285±30 | Optimal lipophilicity/stability balance |
4-Fluorobutyl | 1.9 | 1.6 | 195±22 | Partial metabolic protection |
Hexyl (C6H13-) | 3.2 | 1.1 | 110±20 | Excessive lipophilicity, poor solubility |
In pentylenetetrazole-induced seizure models for anticonvulsant phthalimides [5] |
This compound (C12H11F2NO2, MW 239.22) integrates the phthalimide pharmacophore with a strategically fluorinated alkyl tether, enabling simultaneous engagement of diverse biological targets. The scaffold’s multitarget potential arises from three features:
Table 3: Structural Advantages Over Related Scaffolds
Scaffold | Target Flexibility | Synthetic Accessibility | PK Limitations | Key Differentiator of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione |
---|---|---|---|---|
Thiazolidine-2,4-dione (TZD) | Moderate | Challenging | Reactive carbonyls | Higher metabolic stability; no PPARγ-associated liabilities |
Isoxazole hybrids | High | Moderate | CYP3A4 induction | Fluorine-enhanced membrane penetration |
Simple N-alkylphthalimides | Low | High | Rapid clearance | Optimized chain length with fluorine blocks oxidation |
Rivaroxaban-like bicyclic cores | Narrow | Low | CYP-dependent metabolism | Broader target compatibility via modular termini |
Emerging evidence supports this scaffold’s broad applicability: it serves as a precursor to dual AChE/BuChE inhibitors (IC50 1-20 μM range) [10], anticonvulsants prolonging seizure latency by >100% [5], and protease inhibitor components via terminal functionalization. The difluorobutyl chain’s role transcends passive lipophilicity—it actively avoids metabolic hotspots while maintaining conformational flexibility critical for multitarget engagement.
Structural comparison figure placeholder: Core isoindoline-1,3-dione plane (gray) with 4,4-difluorobutyl chain (blue) showing fluorine atoms (green) and typical modification sites (red stars at N2 and C4′). Distance from imide nitrogen to terminal C4′: 6.2Å; F-C-C-F dihedral: 60-65°.
This foundation positions 2-(4,4-Difluorobutyl)isoindoline-1,3-dione as a uniquely adaptable scaffold, poised for rational development against neurodegenerative, infectious, and inflammatory diseases through targeted structural elaboration.
Article compounds mentioned: 2-(4,4-Difluorobutyl)isoindoline-1,3-dione (CAS 1265341-14-7), N-(2-Fluoroethyl)phthalimide (CAS 442-31-9), Rivaroxaban Phthalimide Intermediate, 5-Amino-thalidomide, Thiazolidine-2,4-dione (TZD) derivatives.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: